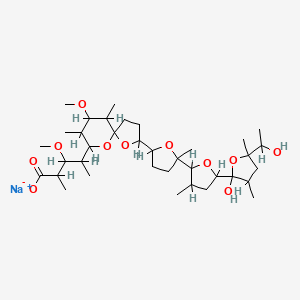

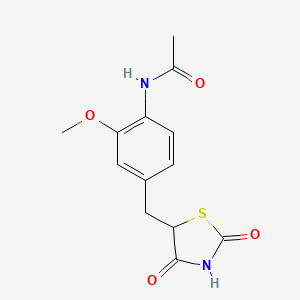

5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Méthodes De Préparation

The synthesis of 5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-acetamido-3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Analyse Des Réactions Chimiques

5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and disrupting their metabolic processes.

Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress-induced damage.

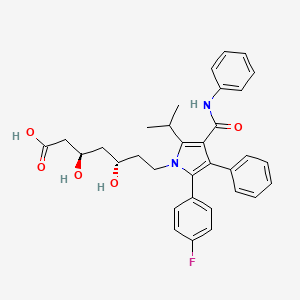

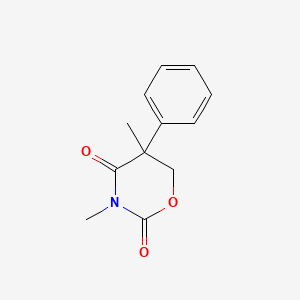

Comparaison Avec Des Composés Similaires

5-(4-Acetamido-3-methoxybenzyl)thiazolidine-2,4-dione can be compared with other thiazolidine derivatives, such as:

5-(4-Methoxybenzylidene)thiazolidine-2,4-dione: This compound also exhibits antimicrobial and anticancer activities but lacks the acetamido group, which may affect its potency and selectivity.

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: This derivative has similar biological activities but differs in its substitution pattern, which can influence its pharmacokinetic properties.

5-(2-Bromo-5-methoxybenzylidene)thiazolidine-2,4-dione: This compound shows higher genotoxicity and cytotoxicity compared to this compound, making it less suitable for therapeutic applications.

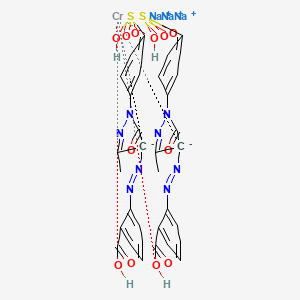

Propriétés

Numéro CAS |

86733-82-6 |

|---|---|

Formule moléculaire |

C13H14N2O4S |

Poids moléculaire |

294.33 g/mol |

Nom IUPAC |

N-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxyphenyl]acetamide |

InChI |

InChI=1S/C13H14N2O4S/c1-7(16)14-9-4-3-8(5-10(9)19-2)6-11-12(17)15-13(18)20-11/h3-5,11H,6H2,1-2H3,(H,14,16)(H,15,17,18) |

Clé InChI |

RVBOWRUPSKOCJS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[2-[[4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-11-(piperidine-1-carbonyl)-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-diacetyloxy-6-(piperidine-1-carbonyl)oxan-3-yl]oxy-2,3-diacetyloxy-6-(piperidine-1-carbonyl)oxan-4-yl] acetate](/img/structure/B12777358.png)